molecular formula C24H19N3O6S B14733273 7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid CAS No. 6968-29-2

7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid

Cat. No.: B14733273
CAS No.: 6968-29-2
M. Wt: 477.5 g/mol
InChI Key: BJGRUKRKEJXWKT-UHFFFAOYSA-N
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Description

7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid is a complex organic compound with a molecular formula of C24H19N3O6S This compound is known for its unique structural features, which include an aminophenyl group, a carbamoyl group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzoic acid with benzoyl chloride to form 4-[(4-aminophenyl)carbamoyl]benzoic acid. This intermediate is then coupled with 4-hydroxynaphthalene-2-sulfonic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in the formation of amines.

Scientific Research Applications

7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Shares the aminophenyl group but lacks the complex structure of the target compound.

    Benzoyl chloride: Used as a precursor in the synthesis but lacks the sulfonic acid group.

    4-Hydroxynaphthalene-2-sulfonic acid: Contains the sulfonic acid group but lacks the aminophenyl and carbamoyl groups.

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

6968-29-2

Molecular Formula

C24H19N3O6S

Molecular Weight

477.5 g/mol

IUPAC Name

7-[[4-[(4-aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C24H19N3O6S/c25-17-5-7-18(8-6-17)26-23(29)14-1-3-15(4-2-14)24(30)27-19-9-10-21-16(11-19)12-20(13-22(21)28)34(31,32)33/h1-13,28H,25H2,(H,26,29)(H,27,30)(H,31,32,33)

InChI Key

BJGRUKRKEJXWKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O

Origin of Product

United States

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